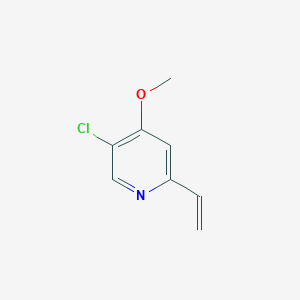

5-Chloro-4-methoxy-2-vinyl-pyridine

Description

Properties

CAS No. |

1122090-98-5 |

|---|---|

Molecular Formula |

C8H8ClNO |

Molecular Weight |

169.61 g/mol |

IUPAC Name |

5-chloro-2-ethenyl-4-methoxypyridine |

InChI |

InChI=1S/C8H8ClNO/c1-3-6-4-8(11-2)7(9)5-10-6/h3-5H,1H2,2H3 |

InChI Key |

XRKXXMDTVFNYGC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=NC(=C1)C=C)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Positions and Types

The table below compares key structural analogs based on substituent positions and types:

Electronic and Steric Effects

- Electron-withdrawing groups (EWGs):

- Electron-donating groups (EDGs): Methoxy (position 4 in target) activates the ring via resonance, contrasting with bromo in , which deactivates it.

Preparation Methods

Vinyl Ether Intermediate Formation

A foundational approach involves the use of vinyl ether intermediates to construct the pyridine ring. In a method adapted from the synthesis of 2-chloro-4-(trifluoromethyl)pyridine, vinyl n-butyl ether reacts with trifluoroacetic anhydride under acidic conditions to form 4-butoxy-1,1,1-trifluoro-3-en-2-one. While this intermediate differs from the target compound, the strategy highlights the viability of vinyl ethers in pyridine synthesis. Key parameters include:

For 5-chloro-4-methoxy-2-vinyl-pyridine, modifying the substituents (e.g., replacing trifluoromethyl with methoxy) could involve methoxide nucleophilic attack at the 4-position, followed by chlorination.

Conjugate Addition for Vinyl Group Introduction

The conjugate addition of nucleophiles to vinylpyrimidines, as demonstrated by Šafář et al., provides a template for introducing vinyl groups to pyridine systems. In their work, 2-chloro-4-vinylpyrimidine undergoes nucleophilic attack by methoxide ions, yielding substituted derivatives. Adapting this to pyridine chemistry:

-

Substrate : 2-chloro-4-vinylpyridine (hypothetical precursor)

-

Nucleophile : Sodium methoxide (NaOMe)

-

Outcome : Methoxy substitution at the 4-position with retention of the vinyl group

This method’s limitation lies in the availability of the precursor, necessitating prior synthesis of 2-chloro-4-vinylpyridine.

Multi-Step Synthesis via Pyridine Ring Construction

Hantzsch Dihydropyridine Route

Although not directly cited in the provided sources, the Hantzsch dihydropyridine synthesis offers a plausible pathway. By reacting aldehydes, β-ketoesters, and ammonia, dihydropyridines form, which can be dehydrogenated to pyridines. For this compound:

-

Aldehyde Component : Chloroacetaldehyde (introduces Cl at C5)

-

β-Ketoester : Methoxyacetylacetone (introduces OMe at C4)

-

Vinylation : Post-cyclization Pd-catalyzed coupling to introduce the vinyl group

This route remains theoretical but aligns with established pyridine synthesis principles.

Chlorination of Hydroxypyridine Precursors

A method analogous to the chlorination step in patent CN116425671A could be employed. Starting with 2-hydroxy-4-methoxy-pyridine:

-

Chlorination Agent : Thionyl chloride (SOCl₂)

Post-chlorination, a Heck coupling with vinyl bromide could introduce the vinyl group at C2.

Comparative Analysis of Synthetic Routes

Q & A

Basic Question

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., vinyl proton signals at δ 5.5–7.0 ppm, methoxy at δ ~3.8 ppm).

- Mass Spectrometry : High-resolution MS to verify molecular weight (C₈H₈ClNO, expected [M+H]⁺ = 170.03).

- X-Ray Crystallography : Resolve ambiguities in regiochemistry; crystal structure analysis can confirm bond angles and planarity of the pyridine ring .

How do substitution patterns influence reactivity in cross-coupling reactions?

Advanced Question

The chloro group at C5 acts as a leaving group, enabling cross-coupling (e.g., Buchwald-Hartwig amination). The methoxy group at C4 stabilizes intermediates via resonance but may sterically hinder reactions at adjacent positions. The vinyl group at C2 participates in cycloaddition or polymerization reactions. Comparative studies with analogs (e.g., 5-Cl-4-OMe-pyridine) show that vinyl substitution enhances electrophilicity at C2, facilitating nucleophilic attacks .

What computational methods model the electronic properties of this compound?

Advanced Question

Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, the electron-withdrawing chloro and methoxy groups lower the LUMO energy, increasing susceptibility to nucleophilic attack. Molecular docking studies (e.g., AutoDock) can simulate interactions with biological targets, such as enzymes or receptors, to guide drug design .

How can in vitro metabolic pathways be analyzed for this compound?

Advanced Question

Use liver microsomes (human or rat) to identify phase I metabolites (oxidation, dealkylation) and LC-MS/MS for detection. Incubate the compound with NADPH-regenerating systems and monitor time-dependent degradation. Compare results with control inhibitors (e.g., CYP3A4 inhibitors) to identify metabolic enzymes involved. Structural modifications (e.g., replacing methoxy with trifluoromethoxy) may improve metabolic stability .

What strategies resolve contradictions in reported bioactivity data?

Advanced Question

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, solvent). Standardize protocols using the same cell lines (e.g., HepG2 for cytotoxicity) and controls. Validate results via orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity). Meta-analyses of SAR data can distinguish artifacts (e.g., aggregation-induced inhibition) from true bioactivity .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Question

Key issues include:

- Purification : Column chromatography may be impractical; switch to recrystallization or distillation.

- Yield Optimization : Catalytic systems (e.g., Pd/C for hydrogenation) must tolerate scale-up conditions.

- Byproduct Management : Trace halogenated impurities require rigorous QC (e.g., ICP-MS for residual Pd). Pilot batches should adhere to ICH guidelines for stability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.